Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It has attracted considerable attention from scientists due to its potential applications in the field of medicinal chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves the condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by nitration of the resulting product and subsequent esterification with methyl chloroformate.
Starting Materials
2-aminoacetophenone, ethyl acetoacetate, nitric acid, sulfuric acid, methyl chloroformate, sodium hydroxide, wate
Reaction
Step 1: Condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of sodium hydroxide to form 6-ethoxycarbonyl-4-phenylquinoline-2(1H)-one., Step 2: Nitration of 6-ethoxycarbonyl-4-phenylquinoline-2(1H)-one with nitric acid and sulfuric acid to form 6-nitro-4-phenylquinoline-2(1H)-one., Step 3: Esterification of 6-nitro-4-phenylquinoline-2(1H)-one with methyl chloroformate in the presence of a base to form Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Mechanism Of Action
The mechanism of action of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and xanthine oxidase, which are involved in DNA replication and purine metabolism, respectively.
Biochemical And Physiological Effects
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against a variety of bacterial and fungal strains. It has also been found to exhibit antitumor activity against various cancer cell lines. In addition, it has been investigated for its potential use as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it suitable for use in a variety of biological assays. However, it also has several limitations. It is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its biological effects.
Future Directions
There are several future directions for the study of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its biological activity through structural modifications. Additionally, it could be investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Scientific Research Applications
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBZVQMSFLIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate |
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